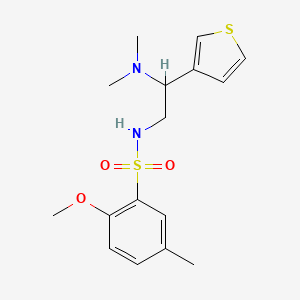

N-(2-methylbenzyl)butan-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of a compound like “N-(2-methylbenzyl)butan-2-amine” would likely involve the reaction of an amine with a suitable organic compound. Amines can be synthesized by various methods such as reduction of nitriles or amides, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, and reductive amination of aldehydes or ketones .Molecular Structure Analysis

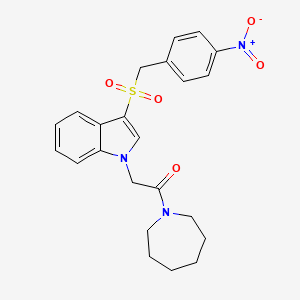

The molecular structure of “this compound” can be deduced from its name. It likely contains a butan-2-amine group (a four-carbon chain with an amine group on the second carbon) and a 2-methylbenzyl group (a benzyl group with a methyl group on the second carbon) attached to the nitrogen of the amine .Chemical Reactions Analysis

Amines, including “this compound”, can undergo a variety of chemical reactions. They can react with carbonyl compounds to form imines, also known as Schiff bases . They can also react with strong acids to form ammonium salts . The specific reactions that “this compound” can undergo would depend on the conditions and the other reactants present.Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. Amines typically have three bonds and one pair of lone pair electrons, making the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees . The presence of the benzyl group could also influence its properties .Wissenschaftliche Forschungsanwendungen

Environmental Remediation and Wastewater Treatment

N-(2-methylbenzyl)butan-2-amine, due to its structural characteristics, could potentially interact with environmental contaminants. Studies on similar compounds, such as parabens and nitrogen-containing derivatives, have shown that they can act as weak endocrine disrupters and are of interest due to their presence in aquatic environments and potential for biodegradation. For instance, research on parabens, which share functional groups with this compound, highlights their occurrence, fate, and behavior in aquatic environments, emphasizing the need for efficient removal techniques from wastewater to mitigate their environmental impact (Haman, Dauchy, Rosin, & Munoz, 2015).

Material Science and Polymer Chemistry

The application of nitrogen-containing derivatives from renewable sources like soybean oil demonstrates the potential of this compound in the development of novel materials. Such derivatives have been used to produce a range of materials, including surfactants and polymers, indicating the versatility of nitrogen-containing compounds in material science applications (Biswas, Sharma, Willett, Erhan, & Cheng, 2008).

Adsorption and Chelation for Pollution Control

The interactions of metal ions with chitosan-based sorbents have been extensively reviewed, highlighting the ability of nitrogen-containing groups (such as amines) to adsorb metal cations through chelation. This suggests that compounds like this compound could be explored for the decontamination of effluents, recovery of valuable metals, and development of new materials or processes involving metal-loaded chitosan (Guibal, 2004).

Catalysis and Chemical Synthesis

Amine-functionalized materials, including metal-organic frameworks (MOFs), have shown significant promise in catalysis and CO2 capture applications due to the strong interaction between CO2 and basic amino functionalities. The functionalization with amino groups enhances the adsorption capacity and selectivity for CO2, suggesting that this compound could be of interest in designing materials for environmental applications and catalysis (Lin, Kong, & Chen, 2016).

Eigenschaften

IUPAC Name |

N-[(2-methylphenyl)methyl]butan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-4-11(3)13-9-12-8-6-5-7-10(12)2/h5-8,11,13H,4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGHSGWPPGNEAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=CC=C1C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2675008.png)

![Methyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2675013.png)

![4-(5,6-Dihydrofuro[2,3-d]pyrimidin-4-yl)piperazine-1-sulfonyl fluoride](/img/structure/B2675014.png)

![N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide](/img/structure/B2675017.png)

![N-(2-{3-[3-(2-ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-4-methylbenzenesulfonamide](/img/structure/B2675018.png)

![4-[1-(2-Chlorobenzoyl)piperidin-4-yl]morpholine-3,5-dione](/img/structure/B2675022.png)

![5-cyclopropyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B2675024.png)